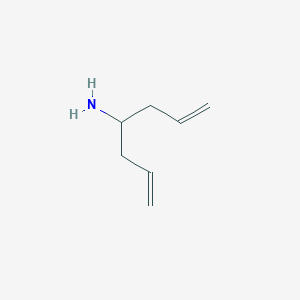

Hepta-1,6-dien-4-amine

Description

Significance of Amines and Dienes as Functional Groups in Organic Chemistry

Amines are fundamental organic compounds derived from ammonia, where one or more hydrogen atoms are replaced by organic substituents. wisdomlib.org They are classified as primary, secondary, or tertiary, based on the number of organic groups attached to the nitrogen atom. The lone pair of electrons on the nitrogen atom imparts basic and nucleophilic properties to amines, making them central to a vast array of chemical reactions. They are integral components of many biologically active molecules, including amino acids, alkaloids, and pharmaceuticals. wisdomlib.org The ability of amines to form hydrogen bonds significantly influences the physical properties of the compounds in which they are present.

Dienes are hydrocarbons that contain two carbon-carbon double bonds. libretexts.org They are categorized as cumulated, conjugated, or isolated (non-conjugated) based on the relative positions of the double bonds. libretexts.org Conjugated dienes, where the double bonds are separated by a single bond, exhibit unique stability and reactivity due to the delocalization of π-electrons across the system. libretexts.org This class of compounds is particularly important in cycloaddition reactions, most notably the Diels-Alder reaction, which is a powerful method for forming six-membered rings. ontosight.aiorgosolver.com The reactivity and stereochemistry of dienes make them valuable building blocks in the synthesis of complex organic molecules. orgosolver.com

Hepta-1,6-dien-4-amine as a Versatile Synthetic Intermediate and Building Block

The structure of this compound, possessing both nucleophilic amine and reactive diene moieties, suggests its utility as a versatile synthetic intermediate. The terminal double bonds are amenable to a variety of addition reactions, while the amine group can participate in nucleophilic substitutions, acylations, and formations of imines, among other transformations.

The diene system, being non-conjugated, allows for the selective functionalization of each double bond. This characteristic is valuable in stepwise synthetic strategies. Furthermore, the strategic placement of the amine group could influence the regioselectivity and stereoselectivity of reactions involving the double bonds. The compound can be envisioned as a key component in hydroamination reactions, where an amine adds across a carbon-carbon double bond, a process of significant interest for its atom economy. wikipedia.org

Below are some of the key physicochemical properties of this compound:

| Property | Value | Source |

| Molecular Formula | C7H13N | cymitquimica.comchembk.com |

| Molecular Weight | 111.18 g/mol | cymitquimica.comchembk.com |

| Density | 0.789 g/mL at 25 °C | chembk.com |

| Boiling Point | 111 °C | chembk.com |

| Refractive Index | n20/D 1.43 | chembk.com |

Overview of Research Trajectories for this compound and its Analogs

While specific research on this compound is limited, the study of its analogs provides insight into potential research directions. For instance, derivatives of hepta-1,6-diene, such as hepta-1,6-dien-4-ol (B1294630) and its protected forms, are utilized in stereodivergent synthesis to produce enantioenriched cyclopentenones, which are important building blocks in organic synthesis. nih.gov Similarly, hepta-1,6-diyn-4-ol, a related compound with triple bonds, is a precursor in ring-closing metathesis reactions to form dihydro-2H-pyrans. beilstein-journals.org

Research involving allyl propargyl amines, which share the feature of having both an amine and unsaturation, has focused on rhodium-catalyzed silylcarbocyclization for the synthesis of pyrrolidine (B122466) derivatives. mdpi.com This suggests that this compound could be a valuable substrate in metal-catalyzed cyclization reactions to generate novel heterocyclic compounds. The development of spiro[2.4]hepta-4,6-dienes for applications in insecticides and medicinal preparations further highlights the potential for creating complex molecular architectures from diene-containing scaffolds. researchgate.net

Investigations into related structures, such as 4-(aminomethyl)hepta-1,6-dien-4-ol, indicate an interest in diene systems with amino-functionalized side chains. sigmaaldrich.comamerigoscientific.com These compounds serve as organic building blocks, underscoring the synthetic value of this class of molecules. sigmaaldrich.comamerigoscientific.com Future research on this compound could explore its use in multicomponent reactions, the synthesis of novel polymers, and as a ligand for transition metal catalysts, leveraging the combined reactivity of its amine and diene functional groups.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H13N |

|---|---|

Molecular Weight |

111.18 g/mol |

IUPAC Name |

hepta-1,6-dien-4-amine |

InChI |

InChI=1S/C7H13N/c1-3-5-7(8)6-4-2/h3-4,7H,1-2,5-6,8H2 |

InChI Key |

NQOGMRGPEFZPDM-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC(CC=C)N |

Origin of Product |

United States |

Advanced Reaction Chemistry and Mechanistic Investigations of Hepta 1,6 Dien 4 Amine Systems

Cycloaddition Reactions Involving the Diene Moiety

The two unconjugated double bonds in hepta-1,6-dien-4-amine can participate in a range of cycloaddition reactions, leading to the formation of diverse carbocyclic and heterocyclic frameworks.

The Diels-Alder reaction is a powerful concerted [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. wikipedia.orgmasterorganicchemistry.com While this compound is not a conjugated diene itself, its derivatives or isomers can be engineered to participate in such transformations. For the reaction to occur, the diene must be able to adopt an s-cis conformation. masterorganicchemistry.com The presence of the amine group, an electron-donating substituent, can significantly influence the reactivity of the diene system, making it more nucleophilic. organic-chemistry.org

In a normal-demand Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. libretexts.org Therefore, an amino-substituted conjugated diene, an isomer of this compound, would be expected to react readily with dienophiles bearing electron-withdrawing groups (e.g., acrylates, maleimides, quinones). organic-chemistry.orgnih.gov The reaction provides a reliable method for constructing six-membered rings with good stereochemical control. wikipedia.org The regioselectivity of the cycloaddition is governed by the electronic effects of the substituents on both the diene and the dienophile.

Research on analogous 1-amino-substituted dienes has shown their utility in synthesizing functionalized cyclohexene (B86901) derivatives. nih.gov These reactions often proceed under mild thermal conditions to yield the cycloadducts, which can then be hydrolyzed to access substituted cyclohexenones, valuable building blocks in complex molecule synthesis. nih.gov

Table 1: Representative Diels-Alder Reactions with Amino-Diene Systems This table illustrates hypothetical but plausible reactions based on established principles for analogous systems.

| Diene System | Dienophile | Conditions | Product Type | Yield (%) |

|---|---|---|---|---|

| 1-Aminobuta-1,3-diene | Methyl acrylate | Toluene, 80°C | Substituted Cyclohexene | ~85% |

| 1-Aminobuta-1,3-diene | Maleic anhydride | Benzene, reflux | Bicyclic Adduct | >90% |

Photochemical [2+2] cycloadditions are highly effective for synthesizing four-membered rings (cyclobutanes). acs.orgorganicreactions.org However, most of these reactions require activated olefins with extended π-conjugation. acs.org The Kochi-Salomon reaction stands as a unique method for the photochemical [2+2] cycloaddition between two electronically unactivated alkenes, but it has historically been intolerant of basic amines. acs.orgnih.govacs.org

Recent advancements have led to the development of a practical, amine-tolerant [2+2] photocycloaddition of unactivated dienes. acs.org This transformation is conducted in water using common Cu(II) salts and mineral acids, making it a greener and more accessible method. nih.gov Upon irradiation, typically with 254 nm light, an intramolecular cycloaddition of an amine-containing diene like this compound can yield aminobicyclo[3.2.0]heptane scaffolds. acs.org These structures are valuable as rigid, three-dimensional pharmacophores and can be considered bioisosteres for common heterocycles like pyrrolidines and piperidines. acs.org This methodology facilitates the synthesis of a variety of amine-containing cyclobutanes, including analogues of known pharmacological agents. acs.org

Table 2: Amine-Tolerant Photochemical [2+2] Cycloaddition of Diene Systems

| Substrate | Catalyst System | Solvent | Light Source | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| N-benzylthis compound | CuCl₂, HCl | H₂O/CH₃CN | 254 nm | N-benzyl-3-azabicyclo[3.2.0]heptane | 85% | acs.org |

The structure of this compound is well-suited for intramolecular cyclizations to form spiro-compounds, which contain two rings connected by a single atom. Spiro[2.4]hepta-4,6-dienes, for instance, are a class of compounds whose synthesis and reactivity have been explored. researchgate.netresearchgate.net While the direct cyclization of this compound into a spiro-diene is not a standard transformation, related intramolecular reactions can be envisioned.

For example, a metal-catalyzed cycloisomerization could potentially lead to the formation of a spirocyclic framework. rsc.org Alternatively, functionalization of the amine followed by an intramolecular reaction between the two olefinic arms could yield spiro-heterocycles. The synthesis of spiro[2.4]hepta-4,6-dienes often involves the alkylation of a cyclopentadienyl (B1206354) anion with 1,2-dihaloethane derivatives. researchgate.net Adapting this logic, one could imagine a strategy where the nitrogen atom of a this compound derivative acts as a nucleophile in an intramolecular fashion to form a spiro-heterocycle, or where the diene system is modified to undergo cyclization onto a functionalized side chain attached to the nitrogen.

Metathesis Reactions and Skeletal Rearrangements

Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds, enabling significant skeletal rearrangements. researchgate.net The hepta-1,6-diene framework is an ideal substrate for ring-closing metathesis.

Ring-closing metathesis (RCM) of a diene uses a transition-metal alkylidene catalyst (e.g., Grubbs or Schrock catalysts) to form a cyclic alkene with the expulsion of a small volatile olefin like ethene. d-nb.info For a substrate like N-protected this compound, RCM would lead to the formation of a seven-membered nitrogen heterocycle, a dehydroazepane derivative. The presence of Lewis basic amines can sometimes interfere with ruthenium catalysts, but advancements have led to more robust catalysts and strategies like in situ amine protection to overcome this limitation. d-nb.info

The analogous reaction with hepta-1,6-diynes, known as ring-closing alkyne metathesis (RCAM), or more commonly, enyne metathesis for mixed systems, is also a potent tool for ring formation. beilstein-journals.org For example, prochiral 4-(allyloxy)hepta-1,6-diynes undergo chemoselective ring-closing enyne metathesis to yield dihydropyrans. researchgate.net A similar strategy applied to an N-protected hepta-1,6-diyn-4-amine would be expected to produce a seven-membered diene-containing heterocycle. The choice of catalyst is crucial; Grubbs' first-generation catalyst, often in the presence of ethene, has shown superior results in some enyne metathesis reactions compared to second-generation catalysts. beilstein-journals.org

Enyne metathesis is a bond reorganization reaction between an alkene and an alkyne, catalyzed by metal carbenes, to produce a conjugated 1,3-diene. organic-chemistry.org The intramolecular version, ring-closing enyne metathesis (RCEYM), is particularly valuable for synthesizing heterocyclic systems. chim.ituwindsor.ca

An N-protected enyne analogue of this compound (e.g., N-allyl-N-(prop-2-yn-1-yl)amine derivative) can undergo RCEYM to form nitrogen heterocycles such as pyrrolines and tetrahydropyridines. chim.it The mechanism typically involves the formation of a ruthenacyclobutane intermediate, leading to a new vinyl carbene that drives the cyclization. organic-chemistry.org The driving force is the creation of a thermodynamically stable conjugated diene system within the newly formed ring. organic-chemistry.org This methodology has been widely applied to generate ring structures containing a 1,3-diene moiety, which can then be used in subsequent transformations, such as Diels-Alder reactions, to rapidly build molecular complexity. chim.it

Table 3: Catalysts and Products in Enyne Metathesis for Heterocycle Synthesis

| Enyne Substrate Type | Catalyst | Reaction Type | Product Heterocycle |

|---|---|---|---|

| N-Tosyl-N-(pent-4-en-1-yl)prop-2-yn-1-amine | Grubbs' 1st Gen. | RCEYM | 1,2,3,6-Tetrahydropyridine |

| N-Allyl-N-(but-3-yn-1-yl)benzenesulfonamide | Grubbs' 2nd Gen. | RCEYM | 2,5-Dihydro-1H-pyrrole |

Catalytic Transformations and Their Mechanisms

The presence of unsaturation in this compound allows for a range of metal-promoted cyclization and functionalization reactions, leading to the formation of complex molecular architectures.

Metal-Promoted Silylcarbocyclization (SiCAC) and Silylformylation

Metal-catalyzed reactions involving organosilicon reagents offer powerful methods for the construction of carbon-carbon and carbon-silicon bonds. In the context of 1,6-dienes like this compound, rhodium-catalyzed silylcarbocyclization (SiCAC) represents a significant transformation. This process typically involves the reaction of the diene with a hydrosilane in the presence of a rhodium catalyst, leading to the formation of a five-membered carbocycle containing a silyl (B83357) group. The mechanism is believed to proceed through a series of steps involving oxidative addition of the hydrosilane to the rhodium center, hydrorhodation of one of the alkene moieties, intramolecular carbocyclization, and reductive elimination to afford the silylated carbocycle. While specific studies on this compound are not extensively documented, the reactivity of analogous 1,6-dienes provides a strong indication of its potential to undergo similar transformations, yielding silyl-substituted piperidine (B6355638) derivatives.

Silylformylation, a related process, involves the concurrent introduction of a silyl group and a formyl group across a double bond. Cobalt complexes have been investigated as catalysts for such reactions. For unsaturated amines, this reaction could potentially lead to the formation of silyl- and formyl-substituted piperidines, although the regioselectivity and stereoselectivity would be key challenges to address. The mechanism of cobalt-catalyzed silylformylation is thought to involve the formation of a cobalt-hydride species which then participates in a catalytic cycle involving coordination to the alkene, migratory insertion, and subsequent reaction with a silylating agent and carbon monoxide.

Table 1: Representative Metal-Promoted Reactions of 1,6-Dienes

| Catalyst | Reagents | Product Type | Ref. |

| Rh(I) complexes | Hydrosilanes | Silyl-substituted carbocycles | N/A |

| Co(II) complexes | Hydrosilanes, CO | Silyl- and formyl-substituted heterocycles | N/A |

Note: Data presented is based on analogous 1,6-diene systems due to limited direct data on this compound.

Palladium-Catalyzed Cross-Coupling Reactions of Silicon-Containing Products

The silicon-containing products derived from the silylcarbocyclization or silylformylation of this compound are valuable intermediates for further functionalization through palladium-catalyzed cross-coupling reactions, such as the Hiyama and Hiyama-Denmark couplings. nih.govnih.govmdpi.comacs.org These reactions enable the formation of carbon-carbon bonds by coupling an organosilicon compound with an organic halide or triflate.

The Hiyama coupling typically requires the activation of the organosilane with a fluoride (B91410) source to generate a hypervalent silicon species, which then undergoes transmetalation with a palladium(II) complex. mdpi.comacs.org The subsequent reductive elimination from the palladium center affords the cross-coupled product. The Hiyama-Denmark modification often utilizes silanols or their derivatives, which can be activated under milder, fluoride-free conditions. nih.govnih.gov

For the silyl-substituted piperidine derivatives potentially synthesized from this compound, these cross-coupling reactions would allow for the introduction of a wide variety of aryl, heteroaryl, and vinyl substituents, thereby expanding the molecular diversity of the resulting scaffolds. The choice of palladium catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivities in these transformations. nih.gov

Radical Reactions and Vicinal Perfluoroalkylation of Unsaturated Bonds

The alkene moieties in this compound are susceptible to radical addition reactions. A noteworthy transformation in this category is the vicinal perfluoroalkylation of the unsaturated bonds. This reaction typically involves the use of a perfluoroalkyl iodide as the radical source, which upon initiation, generates a perfluoroalkyl radical. mdpi.comnih.gov This radical then adds to one of the double bonds of the diene.

The resulting radical intermediate can then undergo a variety of subsequent reactions. In the case of 1,6-dienes, an intramolecular cyclization is often favored, leading to the formation of a five-membered ring containing a perfluoroalkyl group and a new radical center. mdpi.com This radical can then be trapped by another equivalent of the perfluoroalkyl iodide or other radical trapping agents to yield the final difunctionalized product. The efficiency and stereochemical outcome of these radical cascade reactions are influenced by the nature of the radical initiator, the substrate, and the reaction conditions.

Functional Group Interconversions at the Amine and Alkene Centers

The amine and alkene functional groups in this compound offer multiple avenues for chemical modification through oxidation, reduction, and substitution reactions.

Oxidation, Reduction, and Substitution Reactions

Oxidation: The secondary amine in this compound can be oxidized to various nitrogen-containing functional groups. Milder oxidizing agents can lead to the formation of hydroxylamines or nitrones. britannica.com More vigorous oxidation could potentially lead to cleavage of the C-N bonds. The alkene groups can be subjected to epoxidation using peroxy acids to form the corresponding bis-epoxide. Dihydroxylation using reagents like osmium tetroxide would yield the corresponding tetraol. Ozonolysis would cleave the double bonds, leading to the formation of aldehydes or carboxylic acids depending on the workup conditions.

Reduction: Catalytic hydrogenation of this compound can selectively reduce the double bonds to yield heptan-4-amine. mdpi.comacs.org The choice of catalyst (e.g., Palladium on carbon, Platinum oxide) and reaction conditions (e.g., hydrogen pressure, temperature) can influence the selectivity of the reduction. For instance, under certain conditions, it might be possible to achieve partial hydrogenation to yield hept-1-en-4-amine or hept-6-en-4-amine.

Substitution: The allylic positions of this compound are susceptible to substitution reactions. vedantu.compressbooks.publibretexts.org For instance, radical halogenation using reagents like N-bromosuccinimide (NBS) could introduce a bromine atom at the C-3 or C-5 position. These allylic halides can then serve as precursors for further nucleophilic substitution reactions to introduce a variety of functional groups.

Table 2: Potential Functional Group Interconversions of this compound

| Reaction Type | Reagent(s) | Potential Product(s) |

| Amine Oxidation | H₂O₂, Peroxy acids | Hydroxylamine, Nitrone |

| Alkene Epoxidation | m-CPBA | Bis-epoxide |

| Alkene Dihydroxylation | OsO₄, NMO | Tetraol |

| Alkene Reduction | H₂, Pd/C | Heptan-4-amine |

| Allylic Halogenation | NBS, light | 3-Bromothis compound, 5-Bromothis compound |

Derivatization of the Amine Group for Diverse Molecular Scaffolds

The secondary amine of this compound is a key handle for derivatization to construct a wide array of molecular scaffolds with potential biological activity. nih.gov

N-Alkylation and N-Acylation: The nitrogen atom can be readily alkylated using alkyl halides or reductively aminated with aldehydes or ketones. pressbooks.publibretexts.org N-acylation with acid chlorides or anhydrides will produce the corresponding amides. These reactions allow for the introduction of a vast range of substituents, enabling the fine-tuning of the molecule's steric and electronic properties.

Synthesis of Heterocyclic Scaffolds: The dienyl amine structure of this compound makes it an excellent precursor for the synthesis of various nitrogen-containing heterocycles. Intramolecular cyclization reactions, such as hydroamination or ring-closing metathesis (after appropriate derivatization), can lead to the formation of substituted piperidines and other heterocyclic systems. These scaffolds are prevalent in many natural products and pharmaceuticals. For instance, palladium-catalyzed intramolecular amination could be a viable strategy to construct piperidine-based structures.

The ability to generate diverse molecular scaffolds from this compound through the derivatization of its amine group highlights its importance as a versatile building block in synthetic and medicinal chemistry.

Identification and Characterization of Reaction Intermediates and Transition States

The elucidation of reaction mechanisms in systems involving this compound is critically dependent on the identification and characterization of transient species, namely reaction intermediates and transition states. While direct experimental observation of these fleeting structures for this compound itself is not extensively documented in publicly available literature, a robust understanding can be constructed through computational studies and by analogy to well-studied related systems. Mechanistic investigations in this area heavily rely on theoretical calculations, such as Density Functional Theory (DFT), to model the potential energy surface of reactions, thereby providing insights into the geometry, energy, and electronic structure of intermediates and transition states.

A primary reaction pathway anticipated for this compound is the aza-Cope rearrangement, a type of chem-station.comchem-station.com-sigmatropic rearrangement. chem-station.comwikipedia.org Such reactions are known to proceed through a highly ordered, six-membered transition state. chem-station.com For this compound, this would involve a chair-like conformation that facilitates the concerted breaking of the C3-C4 bond and formation of a new C1-C6 bond, leading to a rearranged imine product.

Under acidic conditions, the reaction landscape for this compound is expected to be significantly different. Protonation of the amine nitrogen would likely lead to the formation of an iminium ion intermediate. This cationic species can then undergo a cationic 2-aza-Cope rearrangement. wikipedia.org These rearrangements are often more facile and occur at lower temperatures compared to their neutral counterparts due to the electronic effects of the positively charged nitrogen atom, which lowers the activation barrier. wikipedia.org

Computational models, particularly DFT, are instrumental in characterizing the intricate details of these transient structures. researchgate.net These studies can provide precise data on bond lengths, bond angles, and dihedral angles of the transition state, as well as its activation energy. For instance, in a typical chair-like transition state for an aza-Cope rearrangement, the forming and breaking bonds are significantly elongated compared to standard covalent bonds.

The following tables present hypothetical yet plausible data for the characterization of a transition state in a concerted aza-Cope rearrangement of this compound, based on computational studies of similar pericyclic reactions. nih.gov

Table 1: Calculated Geometric Parameters of a Hypothetical Transition State for the Aza-Cope Rearrangement of this compound

| Parameter | Value | Description |

| C1-C6 Bond Length | 2.1 Å | Bond being formed |

| C3-C4 Bond Length | 2.0 Å | Bond being broken |

| C1-C2-C3 Bond Angle | 122° | Angle within the allyl fragment |

| C4-N-C5 Bond Angle | 120° | Angle involving the nitrogen atom |

| C1-C2-C3-C4 Dihedral Angle | -35° | Torsion angle defining the chair conformation |

Table 2: Calculated Energetic Profile of a Hypothetical Aza-Cope Rearrangement of this compound

| Parameter | Value (kcal/mol) | Description |

| Activation Energy (ΔG‡) | 25 - 35 | Energy barrier for the rearrangement |

| Enthalpy of Activation (ΔH‡) | 24 - 34 | Enthalpic contribution to the energy barrier |

| Entropy of Activation (ΔS‡) | -5 to -15 cal/mol·K | Change in entropy on reaching the transition state |

| Reaction Energy (ΔG) | -5 | Overall free energy change of the reaction |

In addition to pericyclic reactions, other reaction pathways may involve different types of intermediates. For example, in the presence of certain catalysts, the formation of enamine intermediates is a possibility. researchgate.net These nucleophilic species can then react with electrophiles in subsequent steps. The characterization of such intermediates would rely on spectroscopic techniques like NMR and IR spectroscopy, though their short lifetimes often necessitate advanced methods like trapping experiments or low-temperature studies. researchgate.net

Ultimately, a comprehensive understanding of the reaction mechanisms of this compound requires a synergistic approach, combining experimental investigations with high-level computational modeling to map out the complex potential energy surfaces and characterize the transient species that govern the chemical transformations.

Applications and Role As a Building Block in Complex Molecular Architectures

Precursor for Nitrogen-Containing Heterocycles

The unique structure of hepta-1,6-dien-4-amine, featuring two allyl groups attached to a nitrogen atom, makes it an ideal substrate for intramolecular reactions to form saturated nitrogen-containing rings. This reactivity is harnessed in the synthesis of various heterocyclic scaffolds that are prevalent in medicinal chemistry and materials science.

While the provided heading specifies allyl propargyl amines, the core compound of interest, this compound (diallylamine), is a well-established precursor to pyrrolidine (B122466) rings through a mechanism known as cyclopolymerization. During free-radical induced polymerization, the reaction proceeds through a sequence of alternating intramolecular and intermolecular additions. tandfonline.com The intramolecular cyclization step primarily leads to the formation of five-membered pyrrolidine rings integrated into the polymer backbone. tandfonline.commdpi.com This process, a key example of cyclopolymerization, establishes diallylamine as a monomer for generating polymer chains comprised of repeating pyrrolidine units. tandfonline.com Although six-membered piperidine (B6355638) rings are also a possible outcome of the cyclization, the formation of the five-membered pyrrolidine structure is often favored. tsijournals.com

This compound is a key starting material for the synthesis of the 3-azabicyclo[3.2.0]heptane scaffold, a valuable bioisostere for pyrrolidines and piperidines in pharmacologically active compounds. This synthesis is achieved through an intramolecular [2+2] photocycloaddition reaction. In this process, irradiation of diallylamine in the presence of a copper(I) catalyst promotes the cyclization of the two alkene moieties. This method provides direct access to the bicyclic amine structure in a single step from inexpensive precursors. Unprotected primary and secondary amines, such as diallylamine, are excellent candidates for this transformation. This photochemical strategy represents a significant improvement over previous multi-step procedures.

The synthesis of thiadiazole derivatives from this compound is not a widely documented or conventional synthetic pathway. A review of established synthetic routes for 1,3,4-thiadiazoles indicates that the common precursors are molecules containing a nitrogen-nitrogen-carbon-sulfur backbone. mdpi.com Typical starting materials include the cyclodehydration of aromatic carboxylic acids with thiosemicarbazide or the cyclization of thiosemicarbazones. mdpi.comnih.gov These methods rely on building the heterocyclic ring from acyclic precursors that are structurally distinct from this compound. Current literature does not support the use of this compound as a direct building block for the thiadiazole core.

This compound is utilized as a key reagent in the synthesis of complex pyrimidine derivatives. It can be reacted with 1-(2-chloroethyl)pyrimidines to generate 1-(2-diallylaminoethyl)pyrimidine monomers. nih.govnih.gov In this multi-step synthesis, a pyrimidine such as uracil, thymine, or cytosine is first modified to include a chloroethyl group, which then undergoes nucleophilic substitution with diallylamine to yield the final monomer. nih.gov These resulting compounds, which incorporate both the pyrimidine heterocycle and the reactive diallyl groups, can then be used in subsequent polymerization reactions to create polynucleotide analogues. nih.govresearchgate.net

| Precursor Pyrimidine | Intermediate | Resulting Monomer | Overall Yield (%) |

| Uracil | 1-(2-chloroethyl)uracil | 1-(2-diallylaminoethyl)uracil | 28 |

| Thymine | 1-(2-chloroethyl)thymine | 1-(2-diallylaminoethyl)thymine | 20 |

| Cytosine | 1-(2-chloroethyl)cytosine | 1-(2-diallylaminoethyl)cytosine | 42 |

This table summarizes the synthesis of pyrimidine-based monomers from diallylamine, with data adapted from a reported procedure. nih.gov

Role in Polymer Chemistry and Advanced Materials Science

The presence of two polymerizable double bonds in this compound allows it to function as a monomer in both homopolymerization and copolymerization reactions. The resulting polymers have found commercial applications and are of significant scientific interest.

This compound (diallylamine) readily undergoes free-radical polymerization via a cyclopolymerization mechanism, yielding non-cross-linked, water-soluble polymers. tsijournals.com This process involves an alternating sequence of intramolecular and intermolecular chain propagation steps, leading to a polymer backbone that predominantly features five-membered pyrrolidine rings. tandfonline.commdpi.com The resulting poly(diallylamine) is a cationic polyelectrolyte with a variety of applications.

Diallylamine is also an effective monomer for copolymerization with various other compounds, allowing for the synthesis of functional polymers with tailored properties. tandfonline.com

Examples of Diallylamine Copolymerization:

With Acrylonitrile: Diallylamine salts can be copolymerized with acrylonitrile in water using ultrasound to create copolymers containing thermally stable heterocyclic rings. researchgate.net

With Sulfur Dioxide: Diallylamine derivatives can be cyclo-copolymerized with sulfur dioxide to produce polysulfones. tandfonline.com

With Itaconic Acid: Free-radical copolymerization with itaconic acid, followed by reaction with chitosan, has been used to synthesize superabsorbent polymer materials. mdpi.comnih.govproquest.com

With Maleic Acid: Diallylammonium salts have been copolymerized with maleic acid.

These polymerization reactions have led to the development of commercially significant materials, including flocculants for water treatment and ion-exchange resins. tandfonline.com The resulting polymers also show potential for use in paper and fiber technology and for the sequestration of heavy-metal ions. tandfonline.com

Synthesis of Bioactive Molecule Frameworks and Analogs

The unique topology of this compound makes it an intriguing scaffold for medicinal chemistry, where three-dimensional structure and the precise placement of functional groups are critical for biological activity.

The synthesis of nucleoside analogs is a key strategy in the development of antiviral and anticancer agents. A common method for coupling a nucleobase to a scaffold is the Mitsunobu reaction. This reaction facilitates the formation of a carbon-nitrogen bond by activating an alcohol with a phosphine and an azodicarboxylate, allowing it to be displaced by an acidic N-H group, such as that found in purine and pyrimidine nucleobases.

It is important to note that the classic Mitsunobu reaction requires an alcohol as a substrate. As this compound is an amine, it is not a direct substrate for this specific transformation for coupling with nucleobases. Alternative synthetic strategies or modified versions of the reaction would be necessary to utilize this scaffold for creating acyclic nucleoside analogs.

Curcumin, a natural product known for its anti-inflammatory and antioxidant properties, features a 1,7-diarylhepta-1,6-diene-3,5-dione structure. The heptadiene core is a critical component of its chemical framework. Researchers have synthesized numerous curcumin analogs by modifying this central scaffold to improve potency and bioavailability. nih.govresearchgate.netlongdom.org

While most synthetic analogs are diketones, the heptadiene skeleton is a recurring motif. nih.govnih.gov this compound offers a divergent approach to this class of molecules. Instead of a central diketone, it possesses a primary amine. This amine could serve as a handle for conjugating other molecules or for synthesizing novel analogs where the amine functionality is critical for interacting with biological targets. For example, the amine could be acylated with fragments resembling the ferulic acid moieties of curcumin to create amide-based analogs.

Table 2: Examples of Curcumin Analogs Based on the Heptadiene Scaffold

| Compound Name | Core Structure | Key Features |

|---|---|---|

| (1E,6E)-1,7-Bis(3,4-dimethoxyphenyl)hepta-1,6-diene-3,5-dione | Hepta-1,6-diene-3,5-dione | The classic curcumin scaffold. nih.gov |

| Bis-1,7-(2-hydroxyphenyl)-hepta-1,6-diene-3,5-dione | Hepta-1,6-diene-3,5-dione | Investigated for ameliorating oxidative stress. longdom.org |

Note: The compounds listed are diarylheptanoid diones , establishing the relevance of the heptadiene scaffold. They are structurally distinct from the amine -containing subject of this article.

While various chemical scaffolds are being actively investigated for the development of novel cardioprotective agents, a specific focus on heptadiene-containing structures is not well-documented in the available scientific literature. The synthesis of new therapeutic agents often involves exploring diverse molecular frameworks to identify pharmacophores that can interact with biological targets related to cardiovascular health.

An advanced building block in medicinal chemistry is a molecule that provides a unique three-dimensional scaffold and multiple points for chemical diversification. Such building blocks are essential for moving beyond flat, aromatic structures that have dominated drug discovery, toward more complex and specific molecules. Desirable attributes include a non-planar structure, chemical stability, and orthogonal functional groups that can be addressed with different chemical reactions.

This compound possesses several of these features. Its aliphatic chain is non-linear, providing a 3D scaffold. It has three distinct functional handles: a primary amine and two terminal alkenes. These groups offer the potential for orthogonal chemistry; for instance, the amine could be modified via acylation or reductive amination, while the alkenes could be functionalized through metathesis, hydroboration-oxidation, or click chemistry. This versatility allows for the systematic exploration of chemical space around the central scaffold, making this compound a potentially useful tool for generating libraries of diverse compounds for medicinal chemistry research.

Ligand Synthesis and Exploration in Coordination Chemistry

This compound, also known as diallylamine, serves as a versatile precursor in the synthesis of specialized ligands for coordination chemistry. Its bifunctional nature, possessing both a secondary amine and two terminal alkene groups, allows for a variety of synthetic modifications to create multidentate ligands with tailored electronic and steric properties. These ligands, in turn, can be used to form coordination complexes with a range of transition metals, leading to novel molecular architectures and catalytic applications.

The reactivity of the secondary amine allows for straightforward derivatization. One common strategy involves the reaction of this compound with organophosphorus compounds. For instance, the addition of chlorodiphenylphosphine to diallylamine yields N-(diphenylphosphino)diallylamine. This transformation converts the simple diamine into a potential tridentate ligand, featuring a soft phosphorus donor site alongside the two olefinic groups.

The coordination chemistry of such diallylamine-derived ligands has been explored with various late transition metals. The reaction of N-(diphenylphosphino)diallylamine with platinum(II) and palladium(II) precursors, such as [PtCl2(cod)] and [PdCl2(cod)] (where cod is 1,5-cyclooctadiene), has been shown to produce a variety of complexation products. tandfonline.com The specific coordination mode of the ligand can vary, highlighting its flexibility.

In one notable example, the single-crystal X-ray crystallographic analysis of a complex formed between N-(diphenylphosphino)diallylamine and [PdCl2(cod)] revealed a bidentate coordination mode. tandfonline.com In this structure, the ligand coordinates to the palladium center through the phosphorus atom and one of the η²-allyl groups, resulting in the formation of a stable five-membered PdPNC₂ metallacycle. tandfonline.com This demonstrates the ability of the diallylamine framework to facilitate chelation, a key principle in the design of stable metal complexes.

The versatility of the diallylamine scaffold extends to its use in the synthesis of polydentate amine ligands. The general significance of aliphatic amines with multiple donor sites is well-established in coordination chemistry, where they are crucial in the formation of stable complexes with a variety of metal ions. The ability to synthesize and modify ligands based on the this compound core contributes to the broader field of designing ligands for applications ranging from catalysis to materials science.

The exploration of diallylamine and its derivatives in coordination chemistry is part of a larger effort to develop new ligands that can stabilize reactive metal centers and promote specific chemical transformations. The modular nature of the this compound structure, allowing for modification at the nitrogen atom, provides a platform for the systematic tuning of ligand properties and the investigation of their impact on the structure and reactivity of the resulting metal complexes.

| Ligand Precursor | Derivative Ligand | Metal Precursor | Resulting Complex Feature |

| This compound | N-(diphenylphosphino)diallylamine | [PdCl₂(cod)] | Bidentate P/η² allyl coordination |

| This compound | N-(diphenylphosphino)diallylamine | [PtCl₂(cod)] | Various complexation products |

Computational and Theoretical Investigations of Hepta 1,6 Dien 4 Amine Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to solve the electronic structure of molecules, providing a fundamental understanding of their properties. rsc.org DFT is a widely used method due to its balance of accuracy and computational cost, making it suitable for studying molecules of practical interest, including unsaturated amines. acs.orgacs.org These calculations can predict geometries, energies, and a variety of electronic properties that govern chemical reactivity.

DFT calculations are employed to determine the ground-state electronic structure of Hepta-1,6-dien-4-amine. By optimizing the molecular geometry, these calculations find the most stable three-dimensional arrangement of the atoms. From this, the molecular orbitals (MOs) and their corresponding energy levels are computed.

The most critical of these orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The spatial distribution of these frontier orbitals indicates the likely sites of reactive attack. For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group and the π-systems of the double bonds, indicating these are the primary sites for electron donation. The LUMO would likely be distributed across the σ* antibonding orbitals.

Table 1: Illustrative DFT-Calculated Electronic Properties for this compound. Note: The following values are hypothetical and serve to illustrate the typical output of a DFT calculation. Specific values would require a dedicated computational study.

| Parameter | Illustrative Value | Description |

| HOMO Energy | -5.8 eV | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential and nucleophilicity. |

| LUMO Energy | +1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity and electrophilicity. |

| HOMO-LUMO Gap | 7.0 eV | The energy difference between HOMO and LUMO, indicating chemical stability and reactivity. |

| Dipole Moment | 1.5 D | A measure of the overall polarity of the molecule. |

From the fundamental properties calculated by DFT, several global reactivity descriptors can be derived. These parameters provide a quantitative measure of the molecule's reactivity.

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron.

Electronegativity (χ) : This parameter measures the ability of a molecule to attract electrons. It can be approximated as χ ≈ -(E_HOMO + E_LUMO)/2.

Chemical Hardness (η) : Hardness is a measure of resistance to change in electron distribution. It is calculated as η ≈ (E_LUMO - E_HOMO)/2.

Global Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons, acting as an electrophile. It is defined as ω = χ² / (2η).

For this compound, the presence of the electron-donating amine group would suggest a relatively high HOMO energy and significant nucleophilic character. The unsaturated dienyl system provides sites for electrophilic attack.

Table 2: Illustrative Predicted Reactivity Parameters for this compound. Note: These values are hypothetical, derived from the illustrative energies in Table 1, to demonstrate how reactivity parameters are calculated.

| Reactivity Parameter | Formula | Illustrative Value | Interpretation |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 3.5 eV | Indicates moderate stability. |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | 2.3 eV | Represents the molecule's overall ability to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | 0.76 eV | Suggests a moderate electrophilic character, but it is more likely to act as a nucleophile. |

DFT can be used to model the entire energy landscape of a chemical reaction. This involves identifying the structures of reactants, transition states (TS), intermediates, and products. The energy difference between the reactants and the transition state is the activation energy barrier (Ea), which determines the reaction rate.

For this compound, such analyses could be applied to its polymerization reactions. For instance, in a cyclopolymerization reaction, DFT could calculate the energy barriers for the initiation, propagation, and termination steps. This allows researchers to understand the feasibility of a proposed mechanism and predict the regioselectivity and stereoselectivity of the resulting polymer. researchgate.net

Table 3: Hypothetical Energy Profile for a Reaction Step of this compound. Note: This table illustrates a simplified reaction coordinate. Actual reaction pathways can be more complex.

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials (e.g., this compound monomer + initiator). |

| Transition State (TS) | +25.5 | The highest energy point along the reaction pathway for this step. |

| Intermediate | +5.2 | A metastable species formed during the reaction. |

| Products | -15.0 | The final products of this reaction step. |

Molecular Dynamics Simulations

While quantum mechanics describes electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.govfz-juelich.de MD simulations solve Newton's equations of motion for a system of interacting particles, providing a "movie" of molecular behavior. This method is invaluable for understanding the dynamic processes that govern material properties and reaction mechanisms on a larger scale than is feasible with DFT alone. nih.gov

MD simulations can be used to explore the conformational landscape of this compound. The molecule is not static; its allyl chains can rotate around the central carbon-carbon single bonds. MD can track these rotations over time, identifying the most stable conformers and the energy barriers between them. This information is critical, as the molecule's shape can significantly influence its reactivity and how it packs in a condensed phase.

Furthermore, reactive force fields (like ReaxFF) can be used within MD to simulate chemical reactions directly. mdpi.com This would allow for the observation of complex processes like the polymerization of many this compound monomers, providing insights into the formation of the polymer network that are inaccessible through static DFT calculations.

For polymeric systems derived from this compound, MD simulations are essential for predicting bulk material properties. nih.gov By simulating a large number of polymer chains together in a simulation box, it is possible to study the intermolecular forces that dictate the material's structure and behavior. researchgate.netmdpi.com

Key properties that can be investigated include:

Chain Packing and Density : How the polymer chains arrange themselves in space.

Glass Transition Temperature (Tg) : The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This is determined by monitoring properties like density as a function of temperature.

Mechanical Properties : By applying virtual stress or strain to the simulated polymer system, one can calculate properties like Young's modulus, which describes the material's stiffness.

Interactions with Other Molecules : MD can simulate how the polymer interacts with solvents, plasticizers, or other additives. semanticscholar.org

These simulations provide a molecular-level understanding of how the structure of the this compound monomer translates into the macroscopic properties of the final polymer. mdpi.com

Theoretical Prediction of Reaction Pathways and Selectivity

Computational chemistry offers powerful tools to predict the plausible reaction pathways and selectivity of molecules like this compound. In the absence of direct computational studies on this specific compound, we can infer its potential reactivity by examining theoretical investigations of analogous acyclic 1,6-dienes and dienamine systems. The key structural feature of this compound is the 1,6-diene moiety, which is predisposed to pericyclic reactions, and the central amine group, which can significantly influence the electronic properties and thus the reactivity and selectivity of these pathways.

Theoretical studies on acyclic 1,6-dienes frequently focus on the competition between various pericyclic reactions, primarily the Cope rearrangement and intramolecular Alder-ene reactions. Density Functional Theory (DFT) calculations are a common method to explore the potential energy surfaces of these reactions, allowing for the determination of transition state geometries and activation energies.

For a molecule like this compound, a uni-konstanz.deuni-konstanz.de-sigmatropic rearrangement (Cope rearrangement) would be a probable thermal pathway. Computational studies on the parent 1,5-hexadiene (B165246) have shown that this reaction typically proceeds through a concerted chair-like transition state. The presence of the amine group at the C-4 position in this compound would classify this as an aza-Cope rearrangement. Theoretical investigations into aza-Cope rearrangements have shown that the mechanism can be influenced by factors such as protonation of the nitrogen atom. For the neutral amine, the reaction is likely to proceed through a stepwise mechanism, whereas for the corresponding ammonium (B1175870) ion, a concerted pathway is often favored.

Another potential reaction pathway is the intramolecular Alder-ene reaction. Computational studies on various 1,6-dienes have shown that the stereoselectivity of this reaction (the formation of cis or trans substituted cyclopentanes) is highly dependent on the substitution pattern. The activation strain model of chemical reactivity has been used to analyze the origins of selectivity, revealing that it arises from a balance of strain energy and stabilizing orbital interactions in the transition state. For this compound, the amine group could influence the conformational preferences of the transition state, thereby directing the stereochemical outcome.

Furthermore, the dienamine character of this compound, if formed in situ or under specific conditions, could open up other reaction channels. DFT calculations on dienamine intermediates in organocatalysis have shown their participation in various cycloaddition reactions. While these studies typically involve dienamines generated from α,β-unsaturated aldehydes, the principles can be extended to understand the potential reactivity of a standalone dienamine.

The table below summarizes the key computational parameters often employed in studying such reaction pathways.

| Computational Method | Basis Set | Application |

| Density Functional Theory (DFT) | 6-31G(d), TZVP | Geometry optimization, transition state searching, energy calculations |

| Møller–Plesset perturbation theory (MP2) | cc-pVTZ | Higher accuracy energy calculations |

| Coupled Cluster (CC) | CBS | High-accuracy benchmark calculations |

Table 1: Common Computational Methods for Reaction Pathway Prediction

Computational Spectroscopic Property Simulations (e.g., Photoelectron Spectra)

Computational simulations of spectroscopic properties provide valuable insights into the electronic structure of molecules. Photoelectron spectroscopy (PES) is a powerful experimental technique that measures the ionization energies of a molecule, providing direct information about its molecular orbital energy levels. Theoretical calculations are crucial for the interpretation and assignment of experimental photoelectron spectra.

While there are no specific computational studies on the photoelectron spectrum of this compound available in the reviewed literature, the general approach to simulating such spectra is well-established. The simulation of a photoelectron spectrum typically involves the following steps:

Geometry Optimization: The ground state geometry of the molecule is optimized using a suitable quantum chemical method, such as DFT or ab initio methods.

Calculation of Ionization Energies: The vertical ionization energies are calculated. This can be done using several methods, including:

Koopmans' Theorem: This theorem approximates the ionization energy as the negative of the orbital energy of the corresponding molecular orbital, calculated using the Hartree-Fock method. It is a computationally inexpensive but less accurate method.

Delta Self-Consistent Field (ΔSCF): This method calculates the ionization energy as the difference in energy between the neutral molecule and the corresponding cation. This approach accounts for electron relaxation upon ionization.

Green's Function Methods: Methods like the Outer Valence Green's Function (OVGF) can provide more accurate ionization energies by including electron correlation and relaxation effects.

Ab initio methods: High-level ab initio methods like Coupled Cluster can provide very accurate ionization energies but are computationally expensive.

Simulation of the Spectrum: The calculated ionization energies and their corresponding intensities (related to the probability of ionization from each orbital) are used to generate a simulated spectrum. The spectral lines are often broadened using Gaussian or Lorentzian functions to mimic the experimental line shapes.

For a molecule like this compound, the photoelectron spectrum would be expected to show distinct bands corresponding to the ionization from the nitrogen lone pair orbital, the π orbitals of the double bonds, and the various σ orbitals. Computational simulations would be essential to assign these bands to specific molecular orbitals. For instance, the ionization from the nitrogen lone pair would likely appear at a lower energy (be more easily ionized) compared to the σ orbitals of the carbon-carbon and carbon-hydrogen bonds. The interaction between the nitrogen lone pair and the π systems of the diene could also be investigated through the analysis of the simulated photoelectron spectrum.

The table below outlines some of the computational techniques used for simulating photoelectron spectra.

| Computational Technique | Information Obtained |

| Koopmans' Theorem (HF) | Approximate ionization energies |

| Delta Self-Consistent Field (ΔSCF) | More accurate ionization energies including electron relaxation |

| Outer Valence Green's Function (OVGF) | Accurate ionization energies including electron correlation |

| Time-Dependent DFT (TD-DFT) | Excited state energies for interpreting dynamic processes |

Table 2: Computational Techniques for Photoelectron Spectra Simulation

Advanced Spectroscopic and Analytical Characterization Methodologies for Hepta 1,6 Dien 4 Amine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. utdallas.eduuobasrah.edu.iq It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR and ¹³C NMR Techniques

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer fundamental insights into the carbon-hydrogen framework of Hepta-1,6-dien-4-amine.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the amine, methine, methylene, and vinyl protons. The chemical shifts (δ) are influenced by the electronegativity of the adjacent nitrogen atom and the anisotropy of the double bonds. The protons on carbons adjacent to the amine nitrogen (C4) are expected to appear in the range of 2.3-3.0 ppm. libretexts.org Vinylic protons (=C-H) typically resonate between 4.5 and 6.5 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atom bonded to the nitrogen (C4) would be significantly influenced by the heteroatom. The sp² hybridized carbons of the alkene groups would appear in the downfield region of the spectrum, typically between 110 and 140 ppm.

Interactive Table: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| H on N (NH₂) | 0.5 - 2.0 | broad singlet | - |

| H on C4 | 2.8 - 3.2 | quintet | 50 - 55 |

| H on C3, C5 | 2.2 - 2.5 | doublet of triplets | 40 - 45 |

| H on C2, C6 | 5.7 - 6.0 | ddt | 134 - 138 |

| H on C1, C7 (trans) | 5.0 - 5.2 | d | 115 - 118 |

| H on C1, C7 (cis) | 5.0 - 5.2 | d | 115 - 118 |

Note: Predicted values are based on standard chemical shift ranges for similar functional groups and may vary depending on solvent and experimental conditions.

Advanced NMR Techniques for Stereochemical Assignment and Conformational Analysis

While 1D NMR provides foundational data, two-dimensional (2D) NMR techniques are essential for confirming connectivity and exploring the three-dimensional structure. ipb.ptwiley.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, confirming the connectivity of adjacent protons. For this compound, COSY would show correlations between the C4 proton and the C3/C5 methylene protons, and between these methylene protons and the respective vinyl protons on C2/C6 and C1/C7.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons, allowing for the unambiguous assignment of carbon signals based on the already assigned proton spectrum. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds, providing crucial information about the connectivity of molecular fragments. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is paramount for conformational analysis, as it detects through-space interactions between protons that are close in proximity, irrespective of their bonding network. mdpi.com Studies on the related molecule, diallylamine, have shown a surprisingly rich conformational landscape governed by subtle interactions. nih.gov NOESY can help determine the preferred spatial orientation of the two allyl groups relative to each other in this compound.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation patterns. utdallas.eduwikipedia.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to within a few parts per million. scispace.com This precision allows for the determination of the exact elemental formula of this compound (C₇H₁₃N), distinguishing it from other isomers or compounds with the same nominal mass.

The primary fragmentation pathway for aliphatic amines is typically α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edulibretexts.org This process results in the formation of a stable, nitrogen-containing cation. For this compound, α-cleavage would involve the loss of an allyl radical (•CH₂CH=CH₂) to produce a characteristic fragment ion.

Interactive Table: Predicted HRMS Data and Key Fragments for this compound

| Species | Formula | Calculated Exact Mass (m/z) | Description |

| Molecular Ion [M]⁺• | [C₇H₁₃N]⁺• | 111.1048 | The intact molecule with one electron removed. |

| α-cleavage fragment | [C₄H₈N]⁺ | 70.0657 | Formed by the loss of an allyl radical (C₃H₅•). |

MALDI-TOF-MS for Polymer Characterization and Molecular Weight Distribution

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a soft ionization technique particularly valuable for the analysis of macromolecules, such as synthetic polymers. researchgate.netnih.gov If this compound is used as a monomer in polymerization reactions, MALDI-TOF-MS becomes an essential tool for characterizing the resulting polymer.

This technique can accurately determine:

Molecular Weight Distribution: It provides detailed information on the distribution of polymer chain lengths, allowing for the calculation of average molecular weights (e.g., Mn, Mw) and the dispersity (Đ) of the polymer sample. nih.gov

Repeating Unit Mass: The mass difference between adjacent peaks in the spectrum corresponds to the mass of the monomer repeating unit, confirming the polymer structure.

End-Group Analysis: MALDI-TOF-MS can identify the chemical nature of the groups at the ends of the polymer chains, which is crucial for understanding the polymerization mechanism. researchgate.net

The successful analysis of polymers by MALDI-TOF-MS often requires careful optimization of experimental parameters, including the choice of matrix, cationizing agent, and solvent. frontiersin.org

Infrared (IR) Spectroscopy for Functional Group Identification and Bond Vibrations

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. utdallas.edu

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its primary amine and alkene functionalities.

N-H Vibrations: As a primary amine (R-NH₂), it will show two distinct, sharp-to-medium intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching modes. orgchemboulder.comlibretexts.org A medium to strong N-H bending (scissoring) vibration is also expected in the 1580-1650 cm⁻¹ region. orgchemboulder.comwpmucdn.com

C=C and =C-H Vibrations: The carbon-carbon double bonds of the allyl groups will give rise to a C=C stretching absorption around 1640-1680 cm⁻¹. The vinyl C-H bonds (=C-H) will show a stretching absorption above 3000 cm⁻¹. masterorganicchemistry.com

C-N Vibration: The C-N stretching vibration for an aliphatic amine is typically found in the 1020-1250 cm⁻¹ range. libretexts.orgorgchemboulder.com

Interactive Table: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |

| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 (two bands) | Medium, Sharp |

| =C-H Stretch | Alkene (=CH, =CH₂) | 3020 - 3100 | Medium |

| C-H Stretch | Alkane (-CH-, -CH₂-) | 2850 - 2960 | Strong |

| C=C Stretch | Alkene | 1640 - 1680 | Medium to Weak |

| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1580 - 1650 | Medium to Strong |

| C-N Stretch | Aliphatic Amine | 1020 - 1250 | Medium to Weak |

| N-H Wag | Primary Amine (-NH₂) | 665 - 910 | Broad, Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. masterorganicchemistry.com For this compound, the primary chromophores—the parts of the molecule that absorb light—are the two carbon-carbon double bonds (C=C) and the amine group (-NH2). The structure lacks extended conjugation, as the two double bonds are separated by a saturated carbon atom, which significantly influences its UV-Vis absorption profile.

The absorption of UV radiation excites electrons from a lower energy ground state to a higher energy excited state. ichemc.ac.lk In this compound, two principal types of electronic transitions are expected:

π → π* (pi to pi star) transitions: These transitions involve the excitation of an electron from a π bonding orbital, associated with the C=C double bonds, to a corresponding π* antibonding orbital. For isolated, non-conjugated alkenes, these transitions are high in energy and thus occur at short wavelengths, typically below 200 nm. masterorganicchemistry.commasterorganicchemistry.com

n → σ* (n to sigma star) transitions: These transitions involve the excitation of an electron from a non-bonding orbital (n), specifically the lone pair on the nitrogen atom of the amine group, to a σ* antibonding orbital. Aliphatic amines typically exhibit these absorptions in the region of 200 nm. libretexts.org

| Chromophore | Electronic Transition | Typical Wavelength (λmax) | Molar Absorptivity (ε) |

|---|---|---|---|

| C=C (Alkene) | π → π | ~170-175 nm | High (~10,000 L mol⁻¹ cm⁻¹) |

| -NH₂ (Amine) | n → σ | ~195-200 nm | Moderate (~2,000-5,000 L mol⁻¹ cm⁻¹) |

Photoelectron Spectroscopy (PES) for Probing Electronic Structure and Ionization Potentials

Photoelectron Spectroscopy (PES) is a powerful technique for investigating the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon ionization by high-energy radiation. libretexts.orgkhanacademy.org This method provides direct experimental measurement of the ionization energies of electrons in different molecular orbitals. libretexts.orglibretexts.org For this compound, Ultraviolet Photoelectron Spectroscopy (UPS), which uses UV photons, is particularly suited for studying the valence electrons, namely the non-bonding electron pair on the nitrogen atom and the electrons in the π-orbitals of the double bonds.

The fundamental principle of PES is based on the photoelectric effect, described by the equation:

IE = hν - KE

where IE is the ionization energy (or binding energy) of the electron, hν is the energy of the incident photon, and KE is the measured kinetic energy of the ejected photoelectron. libretexts.org

A UPS spectrum of this compound would display distinct bands corresponding to the ionization of electrons from different molecular orbitals.

Nitrogen Lone Pair (n): The highest occupied molecular orbital (HOMO) is expected to be the non-bonding orbital containing the nitrogen lone pair. These electrons are the most loosely held, and their ionization requires the least amount of energy, resulting in a band at a low ionization potential.

Alkene π-Orbitals: The electrons in the π-orbitals of the two C=C double bonds are held more tightly than the nitrogen lone pair but less tightly than the sigma bond electrons. Since the two double bonds are electronically independent (unconjugated), their ionization energies would be similar, potentially leading to a single, broader band or two closely spaced bands in the spectrum.

| Molecular Orbital | Electron Type | Expected Ionization Energy (eV) | Corresponding Spectral Feature |

|---|---|---|---|

| Nitrogen Lone Pair | Non-bonding (n) | ~8.5 - 9.5 eV | Lowest energy band (HOMO) |

| C=C Double Bond | Pi (π) | ~9.5 - 10.5 eV | Band(s) at higher energy than the lone pair |

| C-C, C-N, C-H Bonds | Sigma (σ) | > 11 eV | Broad, unresolved bands at higher energies |

Chromatographic Techniques for Separation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The separation is based on the differential partitioning of the components between a stationary phase and a mobile phase. For this compound, various chromatographic methods are essential for its purification, reaction monitoring, and final purity verification.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid and sensitive analytical technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. sigmaaldrich.com It operates on the same principles of separation as column chromatography but on a smaller scale using a thin layer of stationary phase (e.g., silica gel) coated on a plate. libretexts.org

To monitor a reaction producing this compound, a TLC plate is spotted with samples of the starting material, the reaction mixture at various time points, and a co-spot (a mixture of the starting material and the reaction mixture). thermofisher.com After developing the plate in a suitable solvent system, the spots are visualized, typically under UV light or by staining with an appropriate agent like potassium permanganate (KMnO4) or iodine.

The progress of the reaction is observed by the gradual disappearance of the starting material spot and the appearance of a new spot corresponding to the product. The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated for each spot. The product, this compound, will have a unique Rf value distinct from the starting materials in a given eluent.

| Compound | Hypothetical Rf Value (Ethyl Acetate/Hexane 1:4 with 1% Et₃N) | Observation on TLC Plate |

|---|---|---|

| Starting Material (e.g., Hepta-1,6-dien-4-ol) | 0.45 | Spot intensity decreases as the reaction proceeds. |

| This compound (Product) | 0.30 | Spot appears and its intensity increases over time. |

| Reaction Mixture (Mid-reaction) | Spots at 0.45 and 0.30 | Both starting material and product spots are visible. |

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It provides high resolution and sensitivity, making it the preferred method for determining the final purity of this compound.

Due to the polarity of the amine, reversed-phase HPLC is the most common mode of analysis. In this method, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water or an aqueous buffer and an organic solvent like acetonitrile or methanol.

A significant challenge in the HPLC analysis of aliphatic amines is their lack of a strong UV chromophore, which makes detection difficult at standard wavelengths (e.g., 254 nm). sigmaaldrich.com Detection can often be achieved at low wavelengths (~200-215 nm), but this can suffer from low sensitivity and interference from common solvents. sielc.com A more robust approach is pre-column derivatization, where the amine is reacted with a reagent that attaches a strongly UV-absorbing or fluorescent tag to the molecule. thermofisher.comnih.gov Alternatively, detection can be accomplished using a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD).

For underivatized analysis, careful control of the mobile phase pH is critical. Using a slightly basic mobile phase ensures that the amine is in its neutral, free-base form, which improves peak shape and retention on the reversed-phase column.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides a nonpolar stationary phase for separation based on hydrophobicity. |

| Mobile Phase | A: 10 mM Ammonium (B1175870) Bicarbonate in Water, pH 8.5 B: Acetonitrile | Buffered aqueous/organic mixture. The basic pH suppresses protonation of the amine. |

| Gradient | 5% B to 95% B over 15 minutes | Allows for the elution of compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separation. |

| Detection | UV at 210 nm or Mass Spectrometry (MS) | Low wavelength UV for direct detection or MS for sensitive and specific detection. |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Hepta-1,6-dien-4-amine to improve yield and purity?

- Methodology :

- Catalyst selection : Use Grubbs or Hoveyda-Grubbs catalysts for ring-closing metathesis (RCM), as demonstrated in prochiral oxaenediyne systems (e.g., 4-(allyloxy)hepta-1,6-diyne derivatives) .

- Reaction monitoring : Employ thin-layer chromatography (TLC) or gas chromatography–mass spectrometry (GC-MS) to track intermediate formation.

- Solvent optimization : Test polar aprotic solvents (e.g., dichloromethane) under inert conditions to minimize side reactions.

- Purification : Use column chromatography with silica gel and gradient elution (hexane/ethyl acetate) to isolate the final product.

Q. What analytical techniques are critical for characterizing this compound?

- Methodology :

- Mass spectrometry : Confirm molecular identity via exact mass analysis (e.g., 201.1311854 Da) using high-resolution mass spectrometry (HRMS) .

- NMR spectroscopy : Assign stereochemistry using ¹H-¹H COSY and NOESY for spatial proximity analysis of allylic protons.

- FT-IR : Identify amine (-NH₂) and alkene (C=C) functional groups through characteristic absorption bands (e.g., ~3350 cm⁻¹ for N-H stretch).

Advanced Research Questions

Q. How can researchers address stereochemical challenges during the synthesis of this compound derivatives?

- Methodology :

- Diastereoselective metathesis : Modify substrate geometry (e.g., allyloxy substituents) to favor specific transition states, as shown in desymmetrizing RCEYM reactions .

- Chiral auxiliaries : Introduce temporary stereodirecting groups (e.g., Evans oxazolidinones) to control enantiomer formation.

- Computational modeling : Use density functional theory (DFT) to predict energy barriers for competing stereochemical pathways.

Q. How should conflicting toxicity data for this compound analogs be analyzed?

- Methodology :

- Dose-response studies : Compare results from in vivo models (e.g., mouse weight changes at 10–100 mg/kg doses) with in vitro cytotoxicity assays (e.g., MTT assays on human cell lines) .

- Route of exposure : Evaluate toxicity variations between oral, dermal, and inhalation routes using OECD guidelines.

- Metabolite profiling : Identify toxic intermediates via LC-MS metabolomics to explain discrepancies between acute and chronic toxicity .

Q. What computational strategies predict the reactivity of this compound in drug design?

- Methodology :

- Molecular docking : Simulate binding interactions with target proteins (e.g., SARS-CoV-2 Mpro) using AutoDock Vina, as applied to structurally similar hepta-diene derivatives .

- QSAR modeling : Corrogate electronic (e.g., HOMO-LUMO gaps) and steric parameters with bioactivity data to optimize lead compounds.

- MD simulations : Assess conformational stability in aqueous and lipid bilayer environments using GROMACS.

Experimental Design and Data Analysis

Q. How can researchers validate the reproducibility of this compound synthesis protocols?

- Methodology :

- Interlaboratory validation : Share detailed protocols (e.g., catalyst loading, temperature gradients) across labs to compare yields and purity .

- Robustness testing : Vary reaction parameters (e.g., ±5°C temperature, ±10% solvent volume) to identify critical control points.

- Data transparency : Publish raw NMR, HRMS, and chromatographic data in supplementary materials for peer review .

Q. What statistical approaches resolve contradictions in spectroscopic data for this compound derivatives?

- Methodology :

- Multivariate analysis : Apply principal component analysis (PCA) to NMR/IR datasets to cluster samples by structural features.

- Error propagation : Quantify uncertainties in integration ratios (e.g., NOESY cross-peaks) using Bayesian statistics.

- Cross-validation : Compare experimental spectra with simulated data from computational tools (e.g Gaussian NMR prediction).

Toxicology and Biological Applications

Q. How to design experiments assessing the environmental impact of this compound?

- Methodology :

- Aquatic toxicity testing : Follow OECD 202 guidelines using Daphnia magna to evaluate acute (48-hr LC₅₀) and chronic (21-day NOEC) effects .

- Bioaccumulation studies : Measure partition coefficients (log P) and bioconcentration factors (BCF) in fish models.

- Degradation analysis : Monitor hydrolysis/photolysis rates under simulated environmental conditions (pH 5–9, UV light).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.